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Cat. No.: B156320 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
Dibromomalononitrile (C₃Br₂N₂) is a halogenated nitrile with potential applications as a

reactive intermediate in organic synthesis. This document provides a concise technical

overview of its initial characterization, compiling available data on its physicochemical

properties, synthesis, and spectroscopic characteristics. Due to a notable lack of

comprehensive experimental data in the public domain, this guide incorporates theoretical

predictions and data from analogous compounds to provide a foundational understanding.

Safety and handling protocols are also outlined. A detailed experimental protocol for the

synthesis of the dibromomalononitrile-potassium bromide complex is provided. This

document aims to serve as a starting point for researchers interested in the further investigation

and application of this compound.

Physicochemical Properties
Quantitative data for pure dibromomalononitrile is sparse in peer-reviewed literature. The

following table summarizes key physicochemical properties, including both reported and

calculated values.
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Property Value Source

Molecular Formula C₃Br₂N₂ [1]

Molecular Weight 223.85 g/mol [1]

CAS Number 1885-23-0 [1]

Density (predicted) 2.5 ± 0.1 g/cm³

Boiling Point (predicted) 114.8 ± 35.0 °C at 760 mmHg

Flash Point (predicted) 23.3 ± 25.9 °C

LogP (predicted) 2.73

Vapor Pressure (predicted) 19.5 ± 0.2 mmHg at 25°C

Refractive Index (predicted) 1.600

Synthesis and Purification
Synthesis of Dibromomalononitrile-Potassium Bromide
Complex
A detailed and reliable method for the synthesis of a stable complex of dibromomalononitrile
with potassium bromide has been reported. This complex is often used as a precursor for in

situ generation of dibromomalononitrile or for the synthesis of other compounds like

tetracyanoethylene.

Experimental Protocol:

Materials: Malononitrile, Potassium Bromide, Bromine, Water.

Apparatus: A 2-liter three-necked flask equipped with a mechanical stirrer, a dropping funnel,

and a thermometer.

Procedure:

In the flask, combine 900 ml of cold water, 99 g (1.5 moles) of malononitrile, and 75 g

(0.63 mole) of potassium bromide.
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Cool the mixture to 5–10 °C in an ice-water bath with stirring.

Slowly add 488 g (158 ml, 3.05 moles) of bromine over a period of 2.5 hours, maintaining

the temperature at 5–10 °C.

Continue stirring for an additional 2 hours at the same temperature.

Collect the precipitated solid complex by filtration on a Büchner funnel.

Wash the product with 150 ml of ice-cold water and dry it thoroughly.

Further dry the product to a constant weight in a vacuum desiccator over phosphorus

pentoxide.

Yield: 324–340 g (85–89%) of a light-yellow solid complex.

Purification of Dibromomalononitrile
A specific protocol for the purification of pure dibromomalononitrile from its potassium

bromide complex or reaction mixture is not readily available in the reviewed literature. General

purification techniques for similar organic compounds, such as recrystallization from an

appropriate solvent or sublimation under reduced pressure, may be applicable. The choice of

solvent would need to be determined experimentally, considering the compound's polarity and

solubility.

Spectroscopic Characterization
Specific, experimentally verified spectroscopic data for dibromomalononitrile is not widely

published. The following sections provide expected spectral characteristics based on the

known structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: As dibromomalononitrile (CBr₂(CN)₂) contains no hydrogen atoms, it will not

produce a signal in a ¹H NMR spectrum. The absence of signals would be a key identifying

feature.

¹³C NMR: The ¹³C NMR spectrum is expected to show two signals:
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One for the quaternary carbon bonded to the two bromine atoms (CBr₂). The chemical

shift of this carbon is difficult to predict precisely without experimental data but would likely

be in the downfield region due to the electronegativity of the bromine atoms.

One for the two equivalent nitrile carbons (-C≡N). The chemical shift for nitrile carbons

typically appears in the range of 110-125 ppm[2]. Due to the presence of the

electronegative bromine atoms on the adjacent carbon, this signal may be shifted slightly.

The quaternary nature of the nitrile carbons might result in a weaker signal intensity[3].

Infrared (IR) Spectroscopy
The IR spectrum of dibromomalononitrile is expected to be relatively simple. The most

characteristic absorption band would be due to the nitrile (-C≡N) stretching vibration. This

typically appears as a sharp, medium-to-strong intensity band in the region of 2260-2220 cm⁻¹.

The presence of two nitrile groups may influence the intensity and position of this band. Other

vibrations, such as C-Br stretches, would appear in the fingerprint region at lower

wavenumbers.

Mass Spectrometry (MS)
The electron ionization mass spectrum of dibromomalononitrile is expected to show a

molecular ion peak (M⁺) corresponding to its molecular weight (223.85 g/mol ). Due to the

presence of two bromine atoms, a characteristic isotopic pattern will be observed for the

molecular ion and any bromine-containing fragments. Bromine has two common isotopes, ⁷⁹Br

and ⁸¹Br, in an approximate 1:1 ratio. Therefore, the molecular ion region will show three peaks

at m/z values corresponding to [C₃⁷⁹Br₂N₂]⁺, [C₃⁷⁹Br⁸¹BrN₂]⁺, and [C₃⁸¹Br₂N₂]⁺ in an intensity

ratio of approximately 1:2:1.

Expected Fragmentation Pattern:

Common fragmentation pathways would likely involve the loss of a bromine atom or a cyano

group:

[M - Br]⁺: A prominent peak corresponding to the loss of a bromine radical.

[M - CN]⁺: A peak corresponding to the loss of a cyano radical.
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Further fragmentation of these initial ions is also expected.

Thermal Analysis
Specific thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) data for

dibromomalononitrile is not available in the literature.

TGA: A TGA analysis would provide information on the thermal stability and decomposition

profile of the compound. The thermogram would show the temperature at which mass loss

begins and the number of decomposition steps.

DSC: A DSC analysis would identify phase transitions, such as melting point, and any

exothermic or endothermic decomposition processes.

Reactivity and Potential Applications
Dibromomalononitrile is expected to be a reactive molecule due to the presence of two

electron-withdrawing nitrile groups and two good leaving groups (bromide ions) on the same

carbon atom. This makes the central carbon atom highly electrophilic and susceptible to attack

by nucleophiles. This reactivity suggests its potential as a building block in organic synthesis for

the introduction of the dicyanomethylene group or for the construction of more complex

heterocyclic systems.

Biological Activity and Signaling Pathways
There is no specific information in the reviewed literature regarding the biological activity,

cytotoxicity, or mechanism of action of dibromomalononitrile. However, some related

compounds have shown biological effects:

Dibromoacetonitrile (DBAN): A related but structurally different compound, has been studied

for its cellular adverse actions, which are likely related to oxidative stress.

Dicyanomethylene Compounds: The dicyanomethylene group is a component of various

functional molecules, including some used in biological sensing and imaging, often based on

intramolecular charge transfer (ICT) mechanisms.
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Given the high reactivity of dibromomalononitrile, it is likely to exhibit significant biological

activity, potentially through covalent modification of biological macromolecules. However,

without experimental data, any discussion of its role in drug development or its interaction with

specific signaling pathways would be purely speculative.

Safety and Handling
Based on available safety data sheets (SDS), dibromomalononitrile is a hazardous

substance.

GHS Classification: Harmful if swallowed, in contact with skin, or if inhaled.

Precautionary Measures:

Work in a well-ventilated area, preferably under a chemical fume hood.

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

Wear protective gloves, protective clothing, and eye protection.

Wash skin thoroughly after handling.

Do not eat, drink, or smoke when using this product.

First Aid:

If swallowed: Call a poison center or doctor. Rinse mouth.

If on skin: Wash with plenty of water. Call a poison center or doctor if you feel unwell.

If inhaled: Move to fresh air. If breathing has stopped, provide artificial respiration. Seek

immediate medical attention.

In case of eye contact: Rinse with plenty of water. Remove contact lenses if present and

easy to do. Continue rinsing.

Fire Fighting: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

During a fire, hazardous combustion products such as carbon oxides and nitrogen oxides
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may be produced.
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Caption: Synthesis workflow for the dibromomalononitrile-potassium bromide complex.
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Caption: A potential nucleophilic substitution pathway for dibromomalononitrile.

Conclusion and Future Directions
Dibromomalononitrile is a potentially valuable synthetic intermediate, yet it remains poorly

characterized in the public domain. This technical guide has compiled the available information

on its synthesis, physicochemical properties, and predicted spectroscopic features. The most

significant knowledge gap is the complete absence of data on its biological activity and thermal

properties. Further experimental investigation is required to fully elucidate the properties and

potential applications of this compound, particularly in the context of medicinal chemistry and

materials science. Researchers are encouraged to conduct comprehensive spectroscopic and

thermal analyses, as well as in vitro and in vivo studies, to build upon this preliminary

characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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